Aloin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties

Studies suggest aloin possesses anti-inflammatory properties. Research has shown its ability to reduce inflammation in various models, including inflammatory bowel disease and arthritis. The exact mechanism by which aloin exerts these effects remains unclear, but it might involve inhibiting the production of inflammatory mediators [1].

Anticancer Potential

In vitro and in vivo studies have explored the potential anti-cancer effects of aloin. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation [2]. However, further research is needed to understand its effectiveness and safety in human cancer treatment.

Antibacterial Activity

Scientific research suggests aloin may have antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those associated with gastrointestinal infections [3]. More research is required to determine its potential clinical applications.

Antioxidant Effects

Aloin exhibits antioxidant properties, which might contribute to its potential health benefits. Studies have shown its ability to scavenge free radicals, which can damage cells and contribute to various chronic diseases [4].

Skin Lightening Properties

Some research suggests aloin may have skin lightening properties. It might work by inhibiting melanin production, the pigment responsible for skin color [5]. However, due to potential side effects, more research is needed to determine its safety and efficacy for this purpose.

Important Note

It's important to remember that most of the research on aloin's potential health benefits is in pre-clinical stages. Further studies are needed to confirm its effectiveness and safety in humans. Additionally, aloin can have laxative effects and may interact with certain medications. It's crucial to consult a healthcare professional before using aloin for any therapeutic purpose.

Here are the references used for this response:

- [1] The potential health benefits of aloin from genus Aloe: )

- [2] The potential health benefits of aloin from genus Aloe: )

- [3] The potential health benefits of aloin from genus Aloe: )

- [4] The potential health benefits of aloin from genus Aloe: )

- [5] On the novel action of melanolysis by a leaf extract of Aloe vera and its active ingredient aloin, potent skin depigmenting agents: )

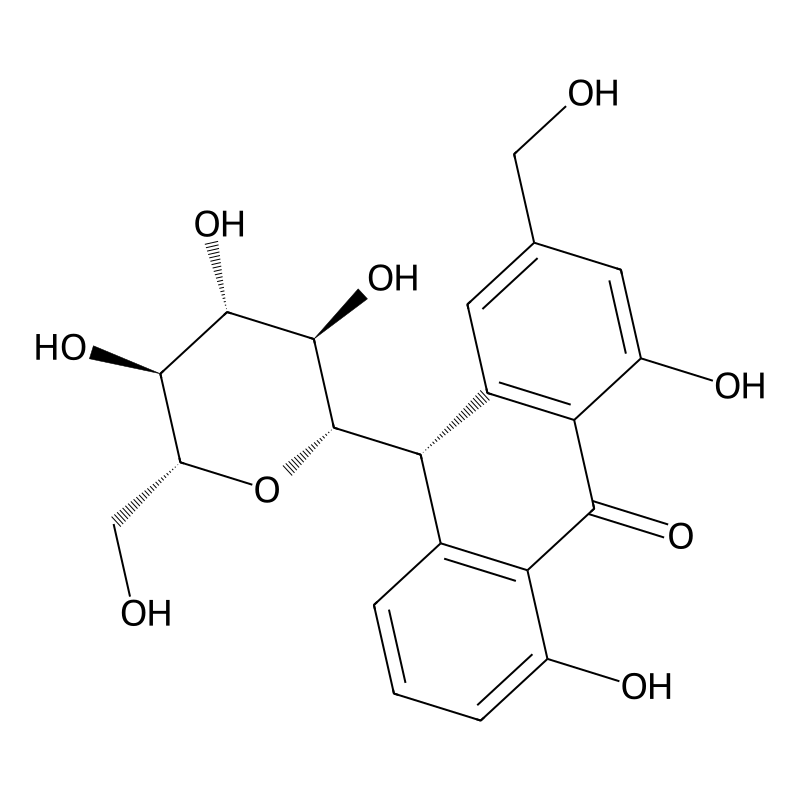

Aloin, also known as barbaloin, is a bitter, yellow-brown compound primarily derived from the exudate of various Aloe species, particularly Aloe vera and Aloe ferox. It is classified as an anthraquinone glycoside, consisting of two diastereomers: aloin A (barbaloin) and aloin B (isobarbaloin). Aloin is notable for its cathartic properties and is commonly found in the yellow latex that seeps from the leaves of these plants. This compound constitutes 0.1% to 6.6% of the leaf dry weight in some species, making it a significant component of the aloe exudate .

- Hydrolysis: Upon ingestion, aloin is hydrolyzed by intestinal microflora into aloe-emodin, which contributes to its laxative effects .

- Reactivity with Nitric Acid: Aloin can be classified into two groups based on its reaction with nitric acid. Barbaloin produces a reddish coloration upon reaction, while nataloins do not .

- Oxidation: Aloe-emodin can further oxidize to form various derivatives, influencing its biological activity and therapeutic potential .

Aloin exhibits a wide range of biological activities:

- Laxative Effects: It stimulates peristaltic contractions in the colon and inhibits water reabsorption, leading to softer stools. This mechanism is primarily due to its action on chloride channels in the colonic membrane .

- Anti-inflammatory Properties: Research indicates that aloin can suppress inflammatory responses by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression .

- Antimicrobial and Antiviral Effects: Aloin has demonstrated antibacterial and antiviral properties, contributing to its use in traditional medicine for various ailments .

Aloin is typically extracted from aloe latex through the following methods:

- Extraction: The latex is collected from the leaves of Aloe species.

- Drying: The collected latex is dried to form a powder.

- Purification: The powdered extract may undergo further purification processes to isolate aloin A and B for commercial use .

Interaction studies have shown that aloin can influence gut microbiota composition and may lead to pathological changes when consumed in high doses. Studies indicate that it can induce mucosal hyperplasia in animal models, suggesting caution in its use . The modulation of gut microbiota by aloin highlights its complex interactions within biological systems.

Several compounds share structural or functional similarities with aloin. Here are some notable examples:

| Compound | Structure Type | Key Properties |

|---|---|---|

| Aloe-emodin | Anthraquinone | Antimicrobial, anti-inflammatory |

| Emodin | Anthraquinone | Laxative, anticancer |

| Chrysophanol | Anthraquinone | Antioxidant, antimicrobial |

| Isobarbaloin | Anthraquinone glycoside | Similar laxative effects |

Uniqueness of Aloin

Aloin's uniqueness lies in its dual nature as both a laxative and an anthraquinone glycoside, which distinguishes it from other anthraquinones like aloe-emodin that do not possess a sugar moiety. This structural difference contributes to its specific biological activities and applications.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (12.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (87.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1415-73-2

Wikipedia

General Manufacturing Information

Dates

2: Pengjam Y, Madhyastha H, Madhyastha R, Yamaguchi Y, Nakajima Y, Maruyama M. Anthraquinone Glycoside Aloin Induces Osteogenic Initiation of MC3T3-E1 Cells: Involvement of MAPK Mediated Wnt and Bmp Signaling. Biomol Ther (Seoul). 2016 Mar 1;24(2):123-31. doi: 10.4062/biomolther.2015.106. PubMed PMID: 26869456; PubMed Central PMCID: PMC4774492.

3: Liu FW, Liu FC, Wang YR, Tsai HI, Yu HP. Aloin Protects Skin Fibroblasts from Heat Stress-Induced Oxidative Stress Damage by Regulating the Oxidative Defense System. PLoS One. 2015 Dec 4;10(12):e0143528. doi: 10.1371/journal.pone.0143528. eCollection 2015. PubMed PMID: 26637174; PubMed Central PMCID: PMC4670167.

4: Esmat AY, Said MM, Khalil SA. Aloin: a natural antitumor anthraquinone glycoside with iron chelating and non-atherogenic activities. Pharm Biol. 2015 Jan;53(1):138-46. doi: 10.3109/13880209.2014.912239. Epub 2014 Sep 22. PubMed PMID: 25243866.

5: Cui Y, Ye Q, Wang H, Li Y, Xia X, Yao W, Qian H. Aloin protects against chronic alcoholic liver injury via attenuating lipid accumulation, oxidative stress and inflammation in mice. Arch Pharm Res. 2014 Dec;37(12):1624-33. doi: 10.1007/s12272-014-0370-0. Epub 2014 Mar 27. PubMed PMID: 24668153.

6: Tabolacci C, Rossi S, Lentini A, Provenzano B, Turcano L, Facchiano F, Beninati S. Aloin enhances cisplatin antineoplastic activity in B16-F10 melanoma cells by transglutaminase-induced differentiation. Amino Acids. 2013 Jan;44(1):293-300. doi: 10.1007/s00726-011-1166-x. Epub 2011 Dec 3. PubMed PMID: 22139409.